molecular formula C16H14N4OS2 B14997157 4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Cat. No.: B14997157
M. Wt: 342.4 g/mol
InChI Key: YVTZLRLJSQQRQV-UHFFFAOYSA-N
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Description

4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these steps include hydrazine derivatives, thiourea, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another scaffold used in medicinal chemistry with similar biological activities.

    Thieno[2,3-d]pyrimidine: A related compound with potential therapeutic applications.

    Triazolo[1,5-a]pyrimidine: A scaffold with diverse biological activities

Uniqueness

4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern and the presence of the thioxo group, which can impart distinct chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents .

Properties

Molecular Formula

C16H14N4OS2

Molecular Weight

342.4 g/mol

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one

InChI

InChI=1S/C16H14N4OS2/c1-2-10-3-5-11(6-4-10)9-19-14(21)13-12(7-8-23-13)20-15(19)17-18-16(20)22/h3-8H,2,9H2,1H3,(H,18,22)

InChI Key

YVTZLRLJSQQRQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S

Origin of Product

United States

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